INDIUM FLUORIDE TRIHYDRATE

Aqueous solution processing Precursor formulation Crystal growth

Choose Indium Fluoride Trihydrate (InF₃·3H₂O) for workflows demanding low-temperature reactivity. With a decomposition temperature of 100°C, it outperforms anhydrous InF₃ for incorporating fluorine into flexible electronics (e.g., IZO:F TFTs, mobility 4.1 cm²/V·s at 200°C). Its moderate water solubility (8.49 g/100mL) enables stable precursor solutions, while its unique reactivity facilitates the synthesis of coordination complexes like [InF₃(terpy)]·3H₂O. Ideal for chemoselective catalysis, such as TMSCN addition to aldehydes.

Molecular Formula F3H2InO
Molecular Weight 189.829 g/mol
CAS No. 14166-78-0
Cat. No. B1143666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameINDIUM FLUORIDE TRIHYDRATE
CAS14166-78-0
Molecular FormulaF3H2InO
Molecular Weight189.829 g/mol
Structural Identifiers
SMILESO.F[In](F)F
InChIInChI=1S/3FH.In.H2O/h3*1H;;1H2/q;;;+3;/p-3
InChIKeyHZFRUPBDUZUBFH-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Indium Fluoride Trihydrate (CAS 14166-78-0) – Technical Baseline and Primary Industrial Identity


Indium(III) fluoride trihydrate (InF₃·3H₂O, CAS 14166-78-0) is a white, crystalline solid that belongs to the class of Group 13 metal halide hydrates. It is distinguished from its anhydrous counterpart (InF₃, m.p. 1172 °C) by its significantly lower dehydration temperature (100 °C, with decomposition) [1] and its defined water solubility of 8.49 g/100 mL H₂O at 22 °C . These properties are fundamental to its behavior as a precursor, catalyst, and synthetic building block.

Why Indium Fluoride Trihydrate Cannot Be Readily Replaced by InCl₃, InBr₃, or Anhydrous InF₃


Simple substitution of InF₃·3H₂O with other indium trihalides or the anhydrous form is not scientifically sound due to pronounced differences in solubility, thermal behavior, and reactivity. While InCl₃ is highly water-soluble (195 g/100 mL) [1], the trihydrate exhibits only moderate solubility (8.49 g/100 mL) , which critically influences solution-processed material synthesis. Furthermore, the hydrated form is significantly more reactive toward neutral ligands than the inert, polymeric anhydrous InF₃ [2]. These divergent properties directly dictate which compound is suitable for specific experimental or industrial workflows.

Quantitative Performance Differentiation: Indium Fluoride Trihydrate vs. Closest Analogs


Aqueous Solubility: 20× Lower Than InCl₃ and >50× Lower Than InBr₃

The aqueous solubility of InF₃·3H₂O is sharply lower than that of other indium trihalides, a critical factor in designing homogeneous solutions for material deposition. At 22 °C, its solubility is 8.49 g/100 mL H₂O . This contrasts with InCl₃, which exhibits a solubility of 195 g/100 mL [1], and InBr₃, with a solubility of 414 g/100 mL at 20 °C [2].

Aqueous solution processing Precursor formulation Crystal growth

Thermal Dehydration: A 1072 °C Difference in Melting Behavior vs. Anhydrous InF₃

The thermal behavior of InF₃·3H₂O is fundamentally different from its anhydrous counterpart. The trihydrate undergoes dehydration and decomposition at 100 °C [1], a process that can be leveraged to generate reactive InF₃ in situ. In stark contrast, anhydrous InF₃ is a refractory material with a melting point of 1172 °C [2].

Thermal processing Anhydrous precursor synthesis Material decomposition

Hydrothermal Reactivity: 49% Yield in Direct N-Donor Complexation

In a direct head-to-head hydrothermal synthesis study, the yield of [InF₃(terpy)]·3H₂O from InF₃·3H₂O and terpyridine was 49% [1]. Under identical conditions (180 °C, 15 h), the analogous reactions with AlF₃·3H₂O and GaF₃·3H₂O proceeded with higher yields of 70% and 80%, respectively [1].

Coordination chemistry Hydrothermal synthesis Group 13 fluoride adducts

Catalytic Activity: Enhanced Selectivity and Activity Compared to Heavier Halides

The class of transition metal fluorides, which includes indium(III) fluoride species, is recognized for exhibiting catalytic behavior that differs substantially from chlorides and bromides. A recent comprehensive review notes that the insertion of fluoride into the coordination sphere can 'significantly improve the activity of the catalyst or even shift the reaction selectivity' compared to other halide-based catalysts [1].

Lewis acid catalysis Organic synthesis Transition metal fluorides

Fluorine-Doped Oxide Semiconductor Precursor: Achieving 4.1 cm²/V·s Mobility in IZO:F TFTs

InF₃·3H₂O serves as a highly effective precursor for fluorine doping in solution-processed indium zinc oxide (IZO) thin-film transistors (TFTs). Using a metal fluoride aqueous precursor solution and annealing at 200 °C, the resulting IZO:F TFTs achieved a field-effect mobility of up to 4.1 cm²/V·s [1].

Thin-film transistors Solution-processed electronics Fluorine doping

High-Value Application Scenarios for Indium Fluoride Trihydrate Based on Quantitative Evidence


Solution-Processed Fluorine-Doped Oxide Semiconductors

As demonstrated by its use in fabricating flexible IZO:F TFTs with a mobility of 4.1 cm²/V·s at a low processing temperature of 200 °C [1], InF₃·3H₂O is an ideal precursor for incorporating fluorine into oxide semiconductors. Its moderate aqueous solubility (8.49 g/100 mL) allows for the preparation of stable precursor solutions, and its low decomposition temperature (100 °C) [2] facilitates doping during low-temperature annealing, which is critical for flexible electronics.

Hydrothermal Synthesis of Indium Fluoride Coordination Complexes

InF₃·3H₂O is a reactive and effective starting material for the hydrothermal synthesis of indium fluoride coordination complexes with neutral N-donor ligands, as shown by the successful isolation of [InF₃(terpy)]·3H₂O in 49% yield [3]. This reactivity contrasts sharply with the unreactive, polymeric nature of anhydrous InF₃ [3], making the trihydrate the essential precursor for exploring the coordination chemistry of indium fluorides.

Chemoselective Lewis Acid Catalysis in Organic Transformations

Leveraging the class-wide property of transition metal fluorides to offer enhanced activity or shifted selectivity relative to chlorides and bromides [4], InF₃·3H₂O is a strategic catalyst choice for reactions requiring high chemoselectivity. Its use in promoting the addition of TMSCN to aldehydes exemplifies this advantage, providing a pathway to target molecules that may not be accessible with other indium trihalides.

Controlled Synthesis of Anhydrous Indium Fluoride via Low-Temperature Dehydration

The thermal decomposition of InF₃·3H₂O at 100 °C [2] provides a practical, low-energy route to generate reactive, non-polymeric InF₃. This is a critical advantage over sourcing anhydrous InF₃, which requires extreme temperatures (m.p. 1172 °C) [5] for its initial formation and remains an inert, polymeric solid. This in-situ generation can be coupled with subsequent reactions or material processing steps that require a more reactive form of the fluoride.

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